molecular formula C12H15ClN2 B8072407 4-(Piperidin-3-YL)benzonitrile hydrochloride

4-(Piperidin-3-YL)benzonitrile hydrochloride

Cat. No.: B8072407
M. Wt: 222.71 g/mol
InChI Key: QVZVAYCWLUFXGX-UHFFFAOYSA-N
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Description

4-(Piperidin-3-YL)benzonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making derivatives like this compound valuable for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-YL)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzonitrile with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Piperidin-3-YL)benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)benzonitrile hydrochloride
  • 4-(Piperidin-2-yl)benzonitrile hydrochloride
  • 4-(Piperidin-3-yl)benzamide hydrochloride

Uniqueness

4-(Piperidin-3-YL)benzonitrile hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

4-piperidin-3-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVAYCWLUFXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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